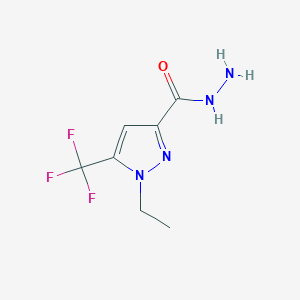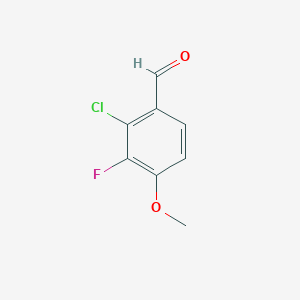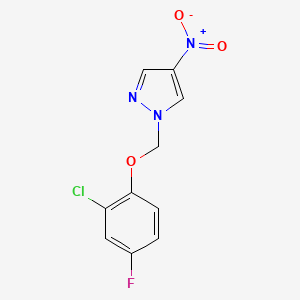![molecular formula C9H8FNO3S B3039321 4-[(Cyanomethyl)sulfonyl]-2-fluoroanisole CAS No. 1015603-63-0](/img/structure/B3039321.png)
4-[(Cyanomethyl)sulfonyl]-2-fluoroanisole
Vue d'ensemble
Description
The compound "4-[(Cyanomethyl)sulfonyl]-2-fluoroanisole" is not directly mentioned in the provided papers. However, the papers discuss related sulfonyl and fluoro compounds, which can provide insights into the chemical behavior and synthesis of similar compounds. For instance, the resolution of a nonsteroidal antiandrogen with a sulfonyl and fluoro group indicates the potential for chirality and the importance of stereochemistry in the biological activity of such compounds . Additionally, the development of sulfonyl fluoro isocyanides for use in Ugi reactions suggests a method for constructing complex molecules containing sulfonyl and fluoro groups, which could be relevant for the synthesis of "4-[(Cyanomethyl)sulfonyl]-2-fluoroanisole" .
Synthesis Analysis
The synthesis of related compounds involves several steps, including resolution of enantiomers, chromatographic separation, and chemical reactions such as hydrolysis and oxidation . The Ugi reaction, a multicomponent reaction, is also used to synthesize sulfonyl fluoro peptides, indicating that similar methodologies could potentially be applied to synthesize "4-[(Cyanomethyl)sulfonyl]-2-fluoroanisole" .
Molecular Structure Analysis
The molecular structure of related compounds shows the importance of the spatial arrangement of atoms. For example, in derivatives of 4-fluoro-5-sulfonylisoquinoline, the orientation of sulfonyl oxygen atoms and the presence of intramolecular hydrogen bonds significantly affect the molecular conformation . This suggests that the molecular structure of "4-[(Cyanomethyl)sulfonyl]-2-fluoroanisole" would also be influenced by the positioning of its functional groups and the potential for hydrogen bonding.
Chemical Reactions Analysis
The chemical reactions involving sulfonyl and fluoro groups include sulfonation, which is a key step in the synthesis of sulfonated derivatives of 4-fluoroaniline . The reactivity of these groups in such reactions could provide insights into the chemical behavior of "4-[(Cyanomethyl)sulfonyl]-2-fluoroanisole" in various chemical environments.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "4-[(Cyanomethyl)sulfonyl]-2-fluoroanisole" are not directly reported, the properties of similar compounds can be inferred. The presence of sulfonyl and fluoro groups is likely to influence the compound's acidity, boiling point, solubility, and reactivity. The steric effects observed in the derivatives of 4-fluoro-5-sulfonylisoquinoline could also be relevant to the physical properties of "4-[(Cyanomethyl)sulfonyl]-2-fluoroanisole".
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis and resolution of related nonsteroidal antiandrogens, highlighting the importance of the sulfonyl and fluoro groups in the molecular structure for biological activity, have been documented (Tucker & Chesterson, 1988).
- Innovative synthetic approaches have been developed for sulfonyl fluoro peptides, demonstrating the utility of sulfonyl fluoro isocyanides as building blocks in the Ugi reaction, which expands the toolkit for synthesizing sulfonyl fluoro compounds (Xu & Cui, 2021).
Applications in Chemical Biology and Drug Discovery
- Aliphatic sulfonyl fluorides have been identified as important probes in chemical biology and molecular pharmacology, with a focus on developing effective synthetic methods for expanding the range of sulfonyl fluoride compounds (Xu et al., 2019).
- The role of the (2-pyridyl)sulfonyl group in facilitating copper-mediated cross-coupling reactions and enabling further transformations, which is crucial for the synthesis of diverse fluorinated compounds, has been investigated (Zhao et al., 2012).
Material Science and Fuel-Cell Applications
- Sulfonated block copolymers containing fluorenyl groups, synthesized using related sulfonyl and fluoro compounds, have shown promise for fuel-cell applications due to their high proton conductivity and mechanical properties (Bae et al., 2009).
Propriétés
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)sulfonylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3S/c1-14-9-3-2-7(6-8(9)10)15(12,13)5-4-11/h2-3,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQLDLRIUTTYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CC#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Cyanomethyl)sulfonyl]-2-fluoroanisole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![6-(Benzo[d]thiazol-2-yl)picolinic acid](/img/structure/B3039252.png)


![4-Amino-5-(2-methylsulfanyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B3039258.png)

